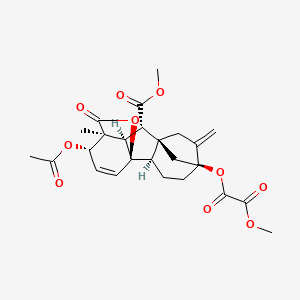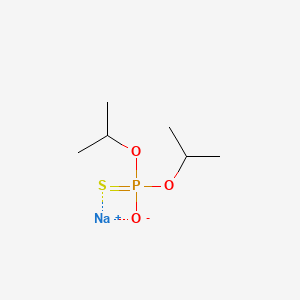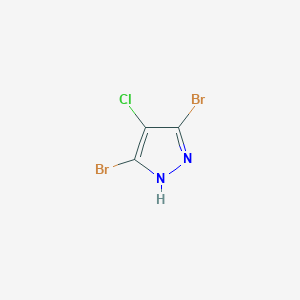
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a cyclohexatrienecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide typically involves multiple steps. One common method includes the reaction of a cyclohexatrienecarboxylic acid derivative with a hydroxy-methylpropan-2-yl amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and influencing biological responses.
相似化合物的比较
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide is unique due to its isotopically labeled carbon atoms (13C6), which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. This labeling allows for detailed investigation of its structure and interactions at the molecular level.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,8-13)12-10(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,12,14)/i3+1,4+1,5+1,6+1,7+1,9+1 |
InChI 键 |
PCSOUTBWLVEYRU-BWDSVOIGSA-N |
手性 SMILES |
CC(C)(CO)NC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
规范 SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)


![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)

![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)
![{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)

![Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride](/img/structure/B13446208.png)


